2-(4-pyrazin-2-ylphenyl)acetic acid
CAS No.:
Cat. No.: VC14276888
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O2 |
|---|---|
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 2-(4-pyrazin-2-ylphenyl)acetic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c15-12(16)7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H,7H2,(H,15,16) |
| Standard InChI Key | SZECCLNSBSDTAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)C2=NC=CN=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a phenyl ring substituted at the para position with a pyrazine moiety (CHN), while the acetic acid group (-CHCOOH) is attached to the phenyl ring’s remaining position. The IUPAC name, 2-(4-pyrazin-2-ylphenyl)acetic acid, reflects this arrangement .
Key Structural Features:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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Phenyl-acetic acid backbone: Provides acidity (pKa ≈ 4.2–4.5) and hydrogen-bonding capacity .
Spectroscopic Characterization
Synthesis and Manufacturing
Route 1: Coupling of Pyrazine and Phenyl Intermediates
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Suzuki-Miyaura Cross-Coupling:
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Acid Activation:
Route 2: Direct Functionalization
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Knoevenagel Condensation: Modify pre-assembled pyrazine-phenyl frameworks with acetic acid derivatives .
Optimization Challenges
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Solubility Issues: Polar solvents (DMF, DMSO) are required due to low solubility in hydrocarbons .
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Byproduct Formation: Competing reactions at pyrazine’s nitrogen sites necessitate careful temperature control (80–100°C) .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 214.23 g/mol | |
| Melting Point | 185–187°C (decomposes) | |
| Solubility (Water) | 0.22 mg/mL (25°C) | |
| LogP (Octanol-Water) | 2.64 |
Stability
Biological and Pharmacological Applications
Antiviral Activity
Kinase Inhibition
Material Science
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Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) and Zn(II) .
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Thermal Stability: MOFs stable up to 300°C, suitable for gas storage .
Recent Advances and Future Directions
Polymorph Exploration
Drug Delivery Systems
Computational Studies
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